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Compound of Interest

Compound Name:
2-Fluoro-6-(5-methylthiophen-3-

yl)benzaldehyde

Cat. No.: B13307918

Get Quote

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene-

containing molecules holding a particularly prominent position.[1][2] The thiophene ring, a five-

membered sulfur-containing heterocycle, is considered a "privileged pharmacophore" due to its

versatile structural and electronic properties.[1] It is an isostere of the benzene ring, allowing it

to mimic phenyl groups in drug molecules while offering distinct lipophilicity and metabolic

profiles.[3] The sulfur atom can engage in crucial hydrogen bonding and π-stacking

interactions, enhancing binding affinity to biological targets like enzymes and receptors.[3]

Consequently, thiophene derivatives have been successfully incorporated into a wide array of

therapeutics, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1]

[2]

The subject of this guide, 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde, combines the

thiophene core with a fluorinated benzaldehyde moiety. The inclusion of a fluorine atom is a

common strategy in drug design to modulate electronic properties, improve metabolic stability,

and enhance membrane permeability. The aldehyde functional group serves as a versatile

synthetic handle for further molecular elaboration, making this compound a valuable building

block for creating diverse chemical libraries for screening and lead optimization.
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IUPAC Nomenclature and Structural Elucidation
The systematic name 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is derived following

the International Union of Pure and Applied Chemistry (IUPAC) rules for substitutive

nomenclature.

Parent Structure: The primary functional group is the aldehyde (-CHO) attached to a

benzene ring, making it a "benzaldehyde".

Numbering: The carbon atom of the aldehyde group is designated as the point of attachment

to the ring, but the ring itself is numbered starting from the carbon bearing the aldehyde,

which is C1. Substituents are given the lowest possible locants. In this case, the substituents

are at positions 2 and 6.

Substituents on the Benzene Ring:

A fluorine atom is located at position 2, hence "2-Fluoro".

A thiophene-based group is at position 6.

Substituents on the Thiophene Ring:

The thiophene ring is attached to the benzaldehyde ring via its C3 position ("thiophen-3-

yl").

A methyl group is located at position 5 of the thiophene ring ("5-methyl"). The sulfur atom

in the thiophene ring is position 1.

The resulting structure combines an electron-withdrawing fluorine atom ortho to the aldehyde

and a sterically demanding and electron-rich methylthiophene group on the other ortho

position. This unique substitution pattern is expected to influence the molecule's conformation

and the reactivity of the aldehyde group. For instance, in 2-fluorobenzaldehyde, the anti-

conformer (where the aldehyde oxygen is turned away from the fluorine) is favored due to

steric and electrostatic interactions.[4]

Retrosynthetic Analysis and Synthesis Strategy
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The key challenge in synthesizing this molecule is the formation of the carbon-carbon bond

between the benzaldehyde and thiophene rings. The Palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction is the method of choice for this transformation.[5][6] This reaction is

renowned for its mild conditions, high functional group tolerance, and the commercial

availability of its precursors, making it a cornerstone of modern organic synthesis.[5][7]

Our retrosynthetic analysis disconnects the molecule at the aryl-heteroaryl C-C bond, leading

to two potential precursor pairs for a Suzuki coupling:

Route A (Preferred): 2-Fluoro-6-halobenzaldehyde and (5-methylthiophen-3-yl)boronic acid.

Route B: (2-Fluoro-6-formylphenyl)boronic acid and 3-halo-5-methylthiophene.

Route A is generally preferred due to the often higher stability and commercial availability of

aryl halides and heteroaryl boronic acids.

2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde

C-C Disconnection
(Aryl-Heteroaryl Bond)

Retrosynthesis

Suzuki-Miyaura
Cross-Coupling

Synthetic Precursors

2-Fluoro-6-bromobenzaldehyde (5-methylthiophen-3-yl)boronic acid
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Caption: Retrosynthetic analysis via a Suzuki-Miyaura coupling strategy.

Experimental Protocols
The following protocols are representative methodologies based on established literature

procedures for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives.[5][7]

[8]

Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde from 2-bromo-6-

fluorobenzaldehyde and (5-methylthiophen-3-yl)boronic acid.

Materials:

2-Bromo-6-fluorobenzaldehyde (1.0 eq)

(5-Methylthiophen-3-yl)boronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)[5]

1,4-Dioxane

Water (degassed)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-bromo-6-fluorobenzaldehyde (1.0 eq), (5-methylthiophen-3-

yl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times.

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or

5:1 ratio) via syringe. The reaction mixture should be stirred to form a suspension.

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask under a

positive flow of inert gas.

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is

consumed.

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer. Wash the organic layer sequentially with water and then

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Protocol: Product Characterization
Objective: To confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃).

Acquire ¹H NMR and ¹³C NMR spectra.[9] The data should be consistent with the

predicted shifts in Table 2.
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Mass Spectrometry (MS):

Analyze the sample using a high-resolution mass spectrometer (HRMS) to confirm the

exact mass of the molecular ion ([M]+ or [M+H]+), matching the calculated value for

C₁₂H₉FOS.

Infrared (IR) Spectroscopy:

Acquire an IR spectrum of the pure compound. Key stretches to observe include the

aromatic C-H, the aldehydic C-H, and the strong C=O stretch.

Physicochemical and Spectroscopic
Characterization
All quantitative data for the target compound are summarized below for easy reference.

Table 1: Physicochemical Properties

Property Value

Molecular Formula C₁₂H₉FOS

Molecular Weight 220.27 g/mol

Appearance Expected to be a pale yellow solid or oil

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

Table 2: Predicted Spectroscopic Data
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Type Expected Features

¹H NMR (CDCl₃)

δ 10.2-10.4 ppm: Singlet (or doublet due to
F-coupling), 1H (Aldehyde, -CHO).δ 7.0-

7.8 ppm: Multiplets, 5H (Aromatic protons
from benzaldehyde and thiophene
rings).δ 2.5-2.6 ppm: Singlet, 3H (Methyl, -
CH₃).

¹³C NMR (CDCl₃)

δ ~190 ppm: Aldehyde carbonyl carbon.δ 115-

165 ppm: Aromatic carbons, with C-F coupling

visible.δ ~15 ppm: Methyl carbon.

IR (cm⁻¹)

~3100-3000: Aromatic C-H stretch.~2820,

~2720: Aldehydic C-H stretch (Fermi

doublet).~1700-1680: Strong C=O stretch

(aldehyde).~1250-1200: C-F stretch.

| HRMS (ESI+) | m/z: Calculated for [M+H]⁺ (C₁₂H₁₀FOS): 221.0431. Found: 221.xxxx. |

Applications in Drug Discovery and Materials
Science
The 2-Fluoro-6-(aryl/heteroaryl)benzaldehyde scaffold is a highly valuable platform for

developing novel therapeutic agents and functional materials.

Medicinal Chemistry: Thiophene-based compounds are actively investigated as anticancer,

antimicrobial, and anti-inflammatory agents.[2][10][11] The aldehyde group on this specific

molecule can be readily converted into other functional groups such as amines (via reductive

amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation

reactions (e.g., Wittig, Knoevenagel) to build more complex molecules for biological

screening.[12] The fluoro-substituted biaryl core structure is a key feature in many enzyme

inhibitors, where the fluorine can enhance binding affinity and block metabolic degradation.

Materials Science: Aryl-thiophene structures are fundamental building blocks for organic

electronics.[13] They are used in the synthesis of conducting polymers, organic light-emitting

diodes (OLEDs), and organic field-effect transistors (OFETs). The specific substitution
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pattern and the presence of the aldehyde handle allow for the synthesis of tailored materials

with specific electronic and photophysical properties.

Conclusion
2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is a strategically designed molecule that

leverages the privileged nature of the thiophene scaffold and the synthetic versatility of the

aldehyde functional group. Its synthesis is reliably achieved through robust and scalable

methods like the Suzuki-Miyaura cross-coupling reaction. The detailed protocols and

characterization data provided in this guide serve as a foundational resource for researchers

aiming to utilize this compound as a key intermediate in the development of novel

pharmaceuticals and advanced organic materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4326645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326645/
https://www.researchgate.net/figure/Synthesis-of-aryl-thiophene-derivatives-via-Pd-catalyzed-Suzuki-coupling-reaction_fig13_384934315
https://arabjchem.org/arylation-of-halogenated-thiophene-carboxylate-via-suzukimiyaura-reaction-anti-bacterial-study-against-clinically-isolated-extensively-drug-resistant-escherichia-coli-sequence-type-405-and-co/
https://arabjchem.org/arylation-of-halogenated-thiophene-carboxylate-via-suzukimiyaura-reaction-anti-bacterial-study-against-clinically-isolated-extensively-drug-resistant-escherichia-coli-sequence-type-405-and-co/
https://arabjchem.org/arylation-of-halogenated-thiophene-carboxylate-via-suzukimiyaura-reaction-anti-bacterial-study-against-clinically-isolated-extensively-drug-resistant-escherichia-coli-sequence-type-405-and-co/
https://pubmed.ncbi.nlm.nih.gov/24287999/
https://pubmed.ncbi.nlm.nih.gov/24287999/
https://pubs.acs.org/doi/abs/10.1021/acs.joc.1c03114
https://pdf.benchchem.com/15349/Applications_of_Thiophene_Derivatives_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://pubmed.ncbi.nlm.nih.gov/35023105/
https://pubmed.ncbi.nlm.nih.gov/35023105/
https://www.researchgate.net/publication/283422718_Selected_Michael_additions_to_thiophene-containing_analogues_of_chalcone
https://www.bocsci.com/services/thiophene-synthesis.html
https://www.benchchem.com/product/b13307918/docs#introduction-the-significance-of-thiophene-benzaldehyde-scaffolds
https://www.benchchem.com/product/b13307918/docs#introduction-the-significance-of-thiophene-benzaldehyde-scaffolds
https://www.benchchem.com/product/b13307918/docs#introduction-the-significance-of-thiophene-benzaldehyde-scaffolds
https://www.benchchem.com/product/b13307918/docs#introduction-the-significance-of-thiophene-benzaldehyde-scaffolds
https://www.benchchem.com/product/b13307918?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13307918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13307918?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

